molecular formula C14H10N2O3S B2403004 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one CAS No. 311789-94-3

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B2403004
CAS No.: 311789-94-3
M. Wt: 286.31
InChI Key: LTQOBSXMGJZRCC-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one is a heterocyclic compound that contains a furan ring, an oxadiazole ring, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one typically involves the reaction of 2-furyl hydrazine with carbon disulfide in the presence of a base to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then reacted with a phenacyl bromide to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one is an organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including antibacterial, antifungal, and anticancer activities, based on diverse research findings.

The molecular formula of the compound is C10H10N2O4SC_{10}H_{10}N_2O_4S, with a molecular weight of approximately 254.27 g/mol. The structure features a furan ring and an oxadiazole moiety, which are known for their biological significance.

Antibacterial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antibacterial properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of various bacterial strains. A key study highlighted that compounds similar to our target compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to lower values depending on the specific derivative tested .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Compound 1E. coli64
Compound 2S. aureus32
Compound 3Proteus vulgaris128

Antifungal Activity

In addition to antibacterial properties, the compound has shown potential antifungal activity. A derivative containing the oxadiazole structure was evaluated for its efficacy against common fungal pathogens. Results indicated that it inhibited the growth of Candida albicans effectively at concentrations comparable to standard antifungal agents .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example, a library of oxadiazole compounds was synthesized and tested for antiproliferative activity against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some derivatives exhibited cytotoxicity with IC50 values in the low micromolar range. Additionally, molecular docking studies suggested that these compounds may interact with topoisomerase I, a crucial target in cancer therapy .

Table 2: Anticancer Activity of Related Oxadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound AHCT-1165.0
Compound BHeLa3.2

Case Studies

  • Study on Antibacterial Efficacy : A study published in the International Journal of Advanced Biological and Biomedical Research examined various furan derivatives, including those with oxadiazole structures. It was found that certain compounds had superior antibacterial activity compared to traditional antibiotics like streptomycin and tetracycline .
  • Anticancer Mechanism Exploration : Another research article focused on the mechanism of action for oxadiazole derivatives against cancer cells. The study utilized MTT assays and found that several compounds effectively induced apoptosis in cancer cell lines through topoisomerase inhibition .

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-11(10-5-2-1-3-6-10)9-20-14-16-15-13(19-14)12-7-4-8-18-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQOBSXMGJZRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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